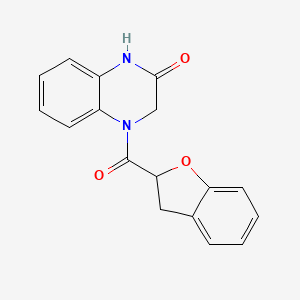![molecular formula C15H13BrINO B7520822 N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide](/img/structure/B7520822.png)
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:
Amidation: The final step involves the formation of the benzamide structure by reacting the brominated and iodinated benzene derivative with N-methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups using palladium catalysts.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzamides.
科学的研究の応用
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
作用機序
The mechanism of action of N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound may also interact with enzymes or receptors, modulating their activity through binding and inhibition or activation.
類似化合物との比較
Similar Compounds
- N-[(2-chlorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-fluorophenyl)methyl]-3-iodo-N-methylbenzamide
- N-[(2-bromophenyl)methyl]-3-chloro-N-methylbenzamide
Uniqueness
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. These halogen atoms can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in medicinal chemistry and material science.
特性
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-iodo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrINO/c1-18(10-12-5-2-3-8-14(12)16)15(19)11-6-4-7-13(17)9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJUYLVVZYFDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,5-dimethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7520740.png)

![N-[(2S)-1-oxo-3-phenyl-1-[1-[3-(trifluoromethyl)phenyl]ethylamino]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7520746.png)
![N-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7520754.png)
![2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide](/img/structure/B7520759.png)
![2-(2-amino-2-oxoethoxy)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)benzamide](/img/structure/B7520768.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7520770.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-N-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B7520775.png)
![2-(2-amino-2-oxoethoxy)-N-[2-[(2,3-dichlorophenyl)methyl]pyrazol-3-yl]benzamide](/img/structure/B7520790.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7520796.png)
![N-[(4-methylphenyl)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7520805.png)
![4-chloro-N-[4-(dimethylcarbamoyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7520812.png)
![2-(1H-indol-3-yl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7520836.png)

